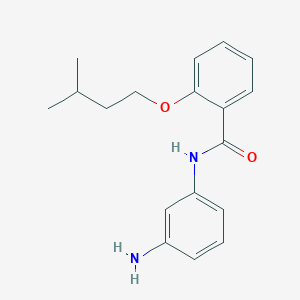
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (N-A2F-4-DCPB) is a synthetic amide compound that has been studied for its various applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and has a molecular weight of 393.9 g/mol. N-A2F-4-DCPB has been used in a variety of biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitors : Novel series of related butanamides have been investigated for their role as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. This is significant in the context of glucose regulation and potential treatment of type 2 diabetes. (Nitta et al., 2012)
Lipoxygenase Inhibitors : Research has been conducted on derivatives of butanamide as potential lipoxygenase inhibitors. These findings contribute to the development of new therapeutic agents for inflammation-related diseases. (Aziz‐ur‐Rehman et al., 2016)
Tyrosinase and Melanin Inhibitors : Butanamide derivatives have been synthesized and evaluated as inhibitors of tyrosinase and melanin. This has applications in the development of depigmentation drugs with minimal side effects. (Raza et al., 2019)
Crystal Structure Analysis : The crystal structure of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was determined, contributing to the understanding of the structural aspects of these compounds. (Huang Ming-zhi et al., 2005)
Matrix Metalloproteinase Inhibitors for PET Imaging : Novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors have been synthesized, with potential applications in positron emission tomography (PET) imaging of activated MMPs in pathological processes. (Wagner et al., 2007)
Potential Pesticides : New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized as potential pesticides. This demonstrates the compound's utility in agricultural applications. (Olszewska et al., 2008)
Antibacterial Agents : The compound has been studied as a part of antibacterial agents, particularly effective against Gram-positive and Gram-negative bacteria. (Kuramoto et al., 2003)
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLXZZAUCEVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



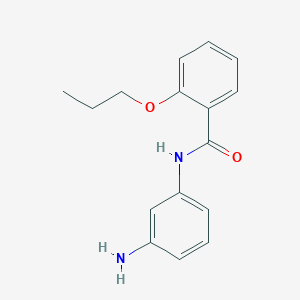
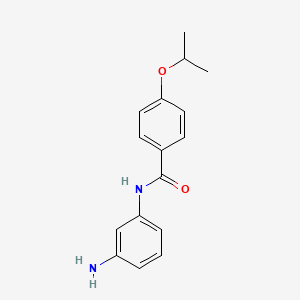
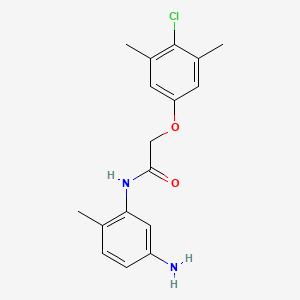
![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)
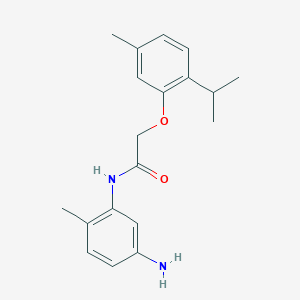
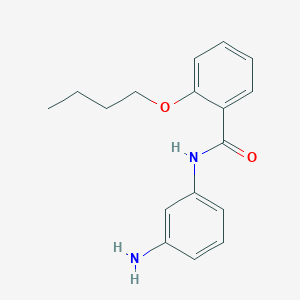
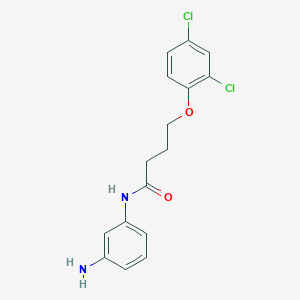
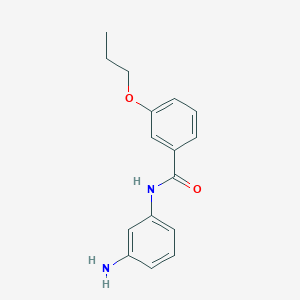

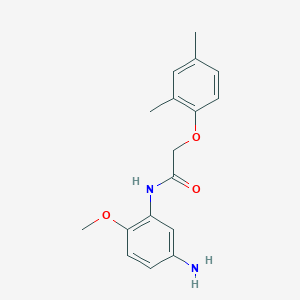

![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
